[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476385
InChI: InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)
SMILES: CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol

[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13476385

Molecular Formula: C16H22N2O4

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
IUPAC Name 2-[3-[ethyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)
Standard InChI Key GCTDHFGDJMMGHB-UHFFFAOYSA-N
SMILES CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-[3-(ethyl(phenylmethoxycarbonyl)amino)pyrrolidin-1-yl]acetic acid, with the following key identifiers :

PropertyValue
CAS No.Not explicitly listed
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
SMILESCCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChI KeyGCTDHFGDJMMGHB-UHFFFAOYSA-N
PubChem CID66566886

The stereochemistry at the pyrrolidine C3 position is critical for biological activity, with the (S)-enantiomer often exhibiting enhanced receptor binding compared to the racemic form.

Structural Analysis

  • Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity .

  • Cbz-Protected Ethylamino Group: The benzyloxycarbonyl moiety (Cbz) acts as a temporary protective group for the amine, enabling selective reactions during synthesis .

  • Acetic Acid Side Chain: Enhances solubility and facilitates conjugation with other molecules .

Synthesis Pathways

Key Synthetic Routes

The synthesis typically involves multi-step strategies to introduce stereochemistry and functional groups :

  • Pyrrolidine Formation:

    • Cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones .

  • Cbz Protection:

    • Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) .

  • Ethylamino Group Introduction:

    • Alkylation of the pyrrolidine nitrogen using ethyl bromide or Mitsunobu conditions.

  • Acetic Acid Functionalization:

    • Coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Stereochemical Control

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the (S)-enantiomer . Asymmetric hydrogenation of prochiral intermediates using catalysts like Ru-BINAP has also been reported.

Applications in Pharmaceutical Research

Peptide Mimetics

The compound’s pyrrolidine scaffold mimics proline residues in peptides, making it valuable for designing protease inhibitors and GPCR ligands . For example, analogs have shown activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapeutics .

Enzyme Inhibition

Structural analogs of this compound act as inverse agonists for constitutive androstane receptor (CAR), with IC₅₀ values in the micromolar range . Modifications at the C3 amino group (e.g., isopropyl carbamate) enhance potency by 10-fold .

Drug Intermediate

The Cbz group enables facile deprotection under mild acidic conditions (e.g., HBr/acetic acid), allowing integration into larger molecules like kinase inhibitors or antiviral agents .

Analytical Characterization

Spectroscopic Data

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.45 (s, 2H, Cbz-CH₂), 3.85–3.45 (m, 4H, pyrrolidine), 1.25 (t, 3H, ethyl) .

    • ¹³C NMR: 171.2 ppm (COOH), 156.1 ppm (Cbz carbonyl), 54.3 ppm (pyrrolidine C3) .

  • MS (ESI): m/z 307.2 [M+H]⁺ .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, gradient elution (acetonitrile/0.1% TFA), retention time: 12.8 min .

  • Chiral HPLC: Chiracel OD-H column, hexane/isopropanol (80:20), enantiomeric excess >98%.

Challenges and Considerations

Synthetic Limitations

  • Racemization Risk: The C3 stereocenter is prone to epimerization under basic conditions, necessitating low-temperature reactions .

  • Cbz Deprotection: Harsh conditions (e.g., H₂/Pd-C) may reduce other functional groups; alternatives like TMSOTf are preferred .

Stability Issues

The acetic acid moiety undergoes esterification in alcoholic solvents, requiring storage at −20°C under inert atmosphere .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent patents describe iridium-catalyzed asymmetric hydrogenation to produce enantiopure intermediates with >99% ee .

Targeted Drug Delivery

Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability for CNS-targeted therapies .

Computational Modeling

Docking studies predict strong interactions with CAR’s ligand-binding domain (ΔG = −9.2 kcal/mol), guiding rational drug design .

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